(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-13-20-18(27-23-13)15-8-5-10-24-16(21-22-17(15)24)12-19-28(25,26)11-9-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDQPFXJHHXCW-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide (CAS Number: 2035019-23-7) is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features are known for their diverse biological activities, particularly in anticancer and antimicrobial research. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.4 g/mol. The presence of the oxadiazole and triazole rings suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₆O₃S |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 2035019-23-7 |
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. These compounds often target key enzymes involved in cancer cell proliferation and survival, such as:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
A review of various studies highlights that oxadiazole derivatives can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest . In particular, the hybridization of oxadiazoles with triazoles has been shown to enhance the anticancer efficacy by affecting multiple signaling pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that certain oxadiazole derivatives possess broad-spectrum activity against various bacterial strains. For instance, compounds with similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes critical for cancer cell metabolism.
- Signal Transduction Modulation : Interfering with pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Study 1: Anticancer Efficacy
In a comparative study involving several oxadiazole derivatives, it was found that compounds similar to this compound displayed IC50 values in the low micromolar range against various cancer cell lines. This indicates potent anticancer activity .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of related compounds against pathogenic bacteria. The results indicated significant inhibition zones comparable to standard antibiotics like streptomycin .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds with similar structures exhibit promising antifungal properties. A study synthesized novel pyridine-3-sulfonamide derivatives with antifungal activity against various strains of Candida, showing that some derivatives had minimum inhibitory concentration (MIC) values lower than those of fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa . This suggests that (E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide may also possess similar antifungal efficacy.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have shown that derivatives featuring oxadiazole and triazole rings can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways involved in cell survival . For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Apoptosis induction |
| HCT-116 (Colon) | 0.80 | Caspase activation |
| MDA-MB-231 (Breast) | 1.95 | Bcl-2 modulation |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-Tubercular Activity
Preliminary studies indicate that the compound may inhibit the growth of Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for various derivatives tested . This positions it as a potential candidate for further development into anti-tubercular therapies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Efficacy
In a controlled study assessing the efficacy of this compound against melanoma and colon cancer cell lines using MTT assays, significant cytotoxicity was observed at low concentrations . The results indicated a promising therapeutic index for further exploration in clinical settings.
Case Study 2: Tuberculosis Inhibition
Another investigation focused on the anti-tubercular properties demonstrated that derivatives of this compound exhibited significant inhibition against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells (HEK-293), indicating a favorable therapeutic index .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
The compound is compared to oxazolidinones (e.g., 3a and 3b) and analogs (2a-d) from , which share heterocyclic motifs and were analyzed via NMR.
Table 1: Key Structural and Spectroscopic Differences
Key Observations :
- The triazolopyridine-oxadiazole system in the target compound exhibits distinct aromatic proton shifts (δ 7.8–8.5), contrasting with the aliphatic-dominated shifts of oxazolidinones (δ 3.5–4.5) .
Functional Group Comparisons
- Sulfonamide vs. Oxazolidinone: The target’s sulfonamide group is more acidic (pKa ~10–11) than oxazolidinones (pKa ~15–16), enabling stronger hydrogen-bonding interactions under physiological conditions.
- Triazolopyridine vs.
Q & A
Q. What synthetic routes are recommended for synthesizing (E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide?
The compound is synthesized via multi-step protocols involving:
- Oxadiazole formation : Cyclization of amidoximes with trifluoroacetic anhydride (TFAA) at 0–5°C to generate the 1,2,4-oxadiazole ring .
- Triazolopyridine assembly : Condensation of hydrazine derivatives with substituted pyridines under reflux in ethanol.
- Sulfonamide coupling : Reaction of the triazolopyridine intermediate with (E)-2-phenylethenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Yields up to 85% are achievable using ethyl acetate-light petroleum ether for crystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H vibrations (~3240 cm⁻¹) .
- ¹H NMR : Probes methyl groups on the oxadiazole (δ 2.5 ppm) and aromatic protons from the triazolopyridine core (δ 7.5–8.5 ppm) .
- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 518.2 for related analogs) .
Q. What are the key physical properties influencing reactivity and handling?
- Melting point : 115–190°C (dependent on crystallization solvents) .
- Solubility : Poor aqueous solubility; dissolves in DMSO, DMF, or dichloromethane.
- Stability : Sensitive to moisture; store under inert gas (N₂/Ar) at -20°C .
Advanced Research Questions
Q. How can synthesis yield be optimized using statistical and flow-chemistry approaches?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design reduced side products in analogous triazole syntheses by 30% .
- Flow chemistry : Enables precise control of reaction time and temperature. A flow reactor with a residence time of 10–15 minutes improved reproducibility of heterocycle formation in related compounds .
Q. What strategies resolve contradictions in reported biological activities of triazolopyridine derivatives?
- Standardized assays : Use uniform enzyme inhibition protocols (e.g., acetylcholinesterase IC₅₀ measurements at pH 7.4) to compare activities.
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., methyl vs. phenyl groups) and correlate with bioactivity. For example, replacing the oxadiazole 3-methyl group with trifluoromethyl enhanced antimicrobial activity in analogs by 2-fold .
Q. How can the mechanism of action for this compound’s bioactivity be elucidated?
- Molecular docking : Predict binding modes with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. A related sulfonamide derivative showed a docking score of -9.2 kcal/mol, suggesting strong hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 12 nM for triazolopyridine binding to EGFR) .
Q. What methodologies are recommended for stability and solubility studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and varying pH (1–13) for 48 hours. Monitor degradation via HPLC; related compounds showed <5% degradation at pH 7 .
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation. A PEG-based formulation increased solubility of a triazolopyridine analog from 0.2 mg/mL to 5.6 mg/mL .
Q. How should researchers approach structural-activity relationship (SAR) studies?
- Analog synthesis : Introduce substituents at the oxadiazole (e.g., Cl, OCH₃) or phenyl ring (e.g., electron-withdrawing groups).
- QSAR modeling : Use Gaussian 16 to calculate electronic descriptors (e.g., HOMO-LUMO gap). A QSAR model for triazole derivatives achieved R² = 0.89 for predicting IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Cross-validate methods : Replicate synthesis and characterization using identical conditions (e.g., CDCl₃ for NMR). For example, a reported δ 7.8 ppm shift for aromatic protons varied by 0.2 ppm due to solvent polarity differences .
- Collaborative studies : Share samples with independent labs to confirm data. A multi-lab study resolved a 10°C melting point discrepancy in a triazole derivative by standardizing crystallization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
